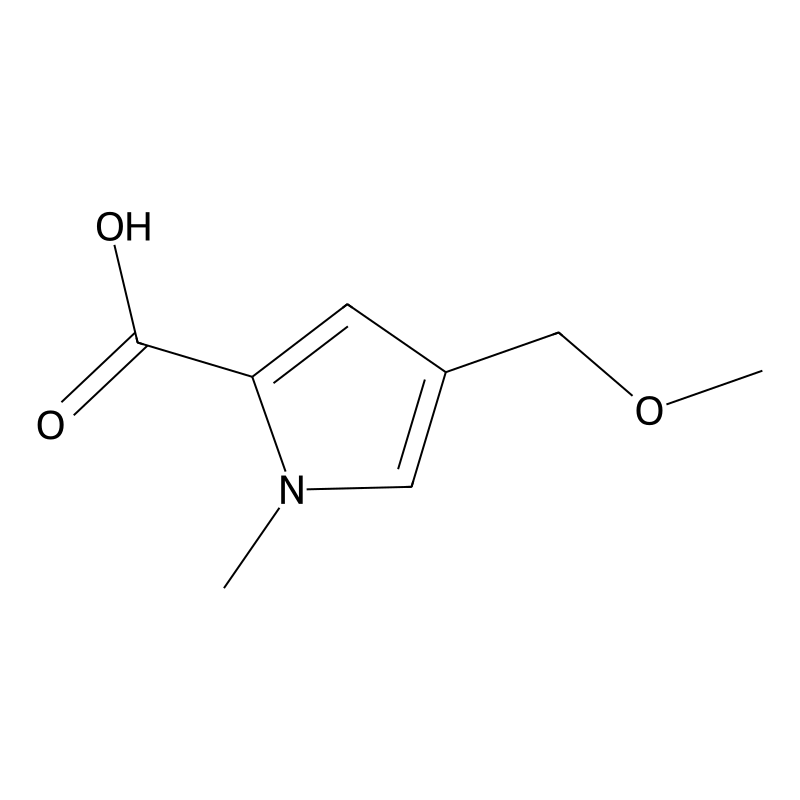

4-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of 4-methoxymethylbenzoic acid

Scientific Field: Organic Chemistry

Application Summary: This compound is used in the synthesis of (E)-β-tosylstyrene.

Methods of Application: The reaction involves the use of sodium p-toluenesulfinate and styrene in methanol, with iodine added slowly. Sunlight and vigorous stirring are beneficial for the chemical yield of the first step.

Results or Outcomes: The final sulfone could be purified by crystallization in warm 95% ethanol, filtered, and dried. The final purity could be checked by gas chromatography.

Biological transformations of furanic platform molecules

Scientific Field: Biocatalysis

Application Summary: The field of biocatalysis is envisioned as an important contributor to the development of bioprocesses producing molecules that can replace those derived from oil.

Methods of Application: The review presents the oxidation and reduction products of furfural and 5-HMF obtained by biological processes, using cells or enzymes.

Results or Outcomes: The results of these processes propose lower cost and low environmental impact methods for the production of new fuels and polymer precursors.

A New Pyrrole Alkaloid from Leccinum Extremiorientale

Scientific Field: Natural Product Chemistry

Application Summary: The compound 4- [2-formyl-5- (methoxymethyl)-1 H -pyrrol-1-yl]butanoic acid was isolated from Leccinum Extremiorientale.

Results or Outcomes: The isolation and characterization of this compound contribute to the understanding of the chemical constituents of Leccinum Extremiorientale.

Synthesis of 4-methoxymethylbenzoic acid

Application Summary: This compound is used in the synthesis of benzopinacolone via benzophenone photoreduction followed by pinacol rearrangement.

Methods of Application: The reaction involves the use of 4-bromomethylbenzoic acid and chlorobenzene.

Results or Outcomes: The final product can be used to synthesize other compounds.

(4-(Methoxymethoxy)phenyl)boronic acid

Application Summary: This compound is used in various chemical reactions due to its boronic acid group.

Methods of Application: The compound can be used in Suzuki-Miyaura cross-coupling reactions.

Results or Outcomes: The final products can be used in the synthesis of various organic compounds.

4-(Methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid is an organic compound characterized by its unique pyrrole structure, which includes a methoxymethyl group and a carboxylic acid functionality. Its molecular formula is C₈H₉N₃O₃, and it has a molecular weight of approximately 179.17 g/mol. The compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen. This structure contributes to its chemical reactivity and biological activity.

The chemical behavior of 4-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid can be highlighted through several types of reactions:

- Acid-Base Reactions: The carboxylic acid group can donate protons, making this compound a weak acid.

- Esterification: It can react with alcohols to form esters under acidic conditions.

- Nucleophilic Substitution: The methoxymethyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

4-(Methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid exhibits notable biological activities, particularly in the context of cell culture applications. It serves as a non-ionic organic buffering agent, maintaining pH stability in biological systems within the range of 6 to 8.5. This property is crucial for various biochemical assays and cellular processes, as pH can significantly influence enzyme activities and cellular metabolism .

Several methods for synthesizing 4-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid have been reported:

- From Pyrrole Derivatives: The synthesis often starts from commercially available pyrrole derivatives through functionalization reactions that introduce the methoxymethyl and carboxylic acid groups.

- One-Pot Synthesis: A one-pot reaction approach can be employed, where pyrrole is reacted with formaldehyde and methanol in the presence of an acid catalyst to yield the desired compound.

- Multi-Step Synthesis: This involves multiple steps, including protection-deprotection strategies for functional groups to ensure selective reactions at different stages.

The primary applications of 4-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid include:

- Biological Research: As a buffering agent in cell culture media.

- Pharmaceutical Development: Potential precursor in synthesizing other biologically active compounds.

- Chemical Synthesis: Utilized in various organic synthesis pathways due to its reactive functional groups.

Interaction studies involving 4-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid focus on its role as a buffer in biological systems. Its ability to maintain pH stability allows researchers to study cellular responses under controlled conditions. Additionally, its interactions with various enzymes and substrates are of interest in enzymology and drug design.

Several compounds share structural similarities with 4-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Methyl-1H-pyrrole-2-carboxylic acid | Lacks the methoxymethyl group | Simpler structure; limited buffering capacity |

| 4-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid | Contains chlorine instead of methoxy | Exhibits different reactivity due to chlorine |

| 1-(Methoxymethyl)-4-nitro-1H-pyrrole-2-carboxylic acid | Contains a nitro group | Increased electron-withdrawing effects |

These compounds highlight the unique positioning of 4-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid within the broader category of pyrrole derivatives, particularly regarding its buffering capacity and potential applications in biochemical contexts.

4-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid represents a substituted pyrrole derivative with the molecular formula C8H11NO3 and a molecular weight of 169.18 grams per mole [1]. The compound consists of a five-membered heterocyclic pyrrole ring as the core structural framework, bearing three distinct substituent groups that define its chemical identity and properties [1].

The fundamental structural components include a pyrrole ring system containing four carbon atoms and one nitrogen atom arranged in a planar five-membered aromatic configuration [2]. The nitrogen atom at position 1 carries a methyl substituent, establishing the N-methylated character of this pyrrole derivative [1]. At position 2 of the pyrrole ring, a carboxylic acid functional group (-COOH) is attached, providing the compound with acidic properties and the ability to form hydrogen bonds [1]. The most distinctive structural feature is the methoxymethyl group (-CH2OCH3) positioned at carbon 4 of the pyrrole ring, which introduces both ether linkage and additional methyl functionality [1].

The compound exhibits a CAS Registry Number of 1292835-62-1, serving as its unique chemical identifier in databases and literature [1] [3]. The canonical SMILES notation COCC1C=C(C(O)=O)N(C)C=1 provides a linear representation of the molecular connectivity, while the InChI key NRGGCFTUKSHJPX-UHFFFAOYSA-N offers a standardized hash-based identifier for computational applications [1].

| Property | Value |

|---|---|

| CAS Registry Number | 1292835-62-1 |

| Molecular Formula | C8H11NO3 |

| Molecular Weight (g/mol) | 169.18 |

| IUPAC Name | 4-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid |

| InChI | InChI=1S/C8H11NO3/c1-9-4-6(5-12-2)3-7(9)8(10)11/h3-4H,5H2,1-2H3,(H,10,11) |

| InChI Key | NRGGCFTUKSHJPX-UHFFFAOYSA-N |

| SMILES | O=C(O)C1N(C)C=C(COC)C=1 |

| Canonical SMILES | COCC1C=C(C(O)=O)N(C)C=1 |

The structural composition reveals the presence of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms, distributed across the pyrrole core and its three substituent groups [1]. The methoxymethyl substituent contributes 2 carbon atoms, 5 hydrogen atoms, and 1 oxygen atom, while the N-methyl group adds 1 carbon and 3 hydrogen atoms, and the carboxylic acid group provides 1 carbon, 1 hydrogen, and 2 oxygen atoms [1].

IUPAC Nomenclature and Alternative Naming Conventions

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming principles for heterocyclic compounds with multiple substituents [1]. The complete IUPAC name, 4-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid, systematically describes each structural component and its position within the molecular framework [1].

The nomenclature begins with the parent heterocycle "1H-pyrrole," where the "1H" prefix indicates that the hydrogen atom is specifically located on the nitrogen at position 1 [1]. The numbering system for pyrrole derivatives conventionally assigns position 1 to the nitrogen atom, with subsequent positions numbered consecutively around the five-membered ring [2]. This numbering system provides the foundation for locating all substituent groups precisely.

The compound bears three substituents that are identified by their position numbers and chemical nature [1]. The "2-carboxylic acid" designation indicates the presence of a carboxyl group (-COOH) at position 2 of the pyrrole ring [1]. The "1-methyl" component specifies a methyl group attached to the nitrogen atom at position 1 [1]. The "4-(methoxymethyl)" portion describes the methoxymethyl substituent (-CH2OCH3) located at position 4 of the pyrrole ring [1].

Alternative naming conventions and synonyms for this compound include variations that may appear in different databases and literature sources [4]. The compound may be referenced as 4-(methoxymethyl)-1-methylpyrrole-2-carboxylic acid, omitting the "1H" designation while maintaining the same structural information [4]. Chemical databases sometimes employ shortened versions or alternative systematic names that convey equivalent structural information through different nomenclature approaches [4].

The MDL number MFCD28639945 serves as another identifier system used in chemical databases for cataloging and cross-referencing purposes [3]. This alphanumeric code provides an alternative means of uniquely identifying the compound across different information systems and commercial suppliers [3].

The systematic nomenclature reflects the compound's classification as a substituted pyrrole-2-carboxylic acid derivative, placing it within the broader family of pyrrole carboxylic acids that exhibit diverse biological and chemical properties [5] [6]. This naming convention facilitates literature searches and enables researchers to identify structurally related compounds through systematic nomenclature patterns [7].

Crystallographic Parameters and Molecular Geometry

The molecular geometry of 4-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid reflects the structural characteristics typical of substituted pyrrole derivatives, with specific geometric parameters influenced by the nature and positioning of its substituent groups [8] [9]. While complete crystallographic data for this specific compound are not readily available in the literature, the geometric parameters can be understood through comparison with closely related pyrrole-2-carboxylic acid derivatives that have been subjected to comprehensive X-ray crystallographic analysis [8].

The pyrrole ring system maintains its characteristic planar five-membered aromatic structure, with bond lengths and angles that reflect the delocalized electron system inherent to this heterocyclic framework [8] [2]. In related pyrrole-2-carboxylic acid structures, the pyrrole ring exhibits N-C bond lengths typically ranging from 1.354 to 1.367 Ångströms, while C-C bonds within the aromatic system measure between 1.369 and 1.383 Ångströms [8] [10].

The carboxylic acid substituent at position 2 introduces significant geometric considerations due to its potential for hydrogen bonding and its electronic influence on the pyrrole ring [8]. Crystallographic studies of 1H-pyrrole-2-carboxylic acid reveal that the carboxyl group adopts a nearly coplanar arrangement with the pyrrole ring, exhibiting a dihedral angle of approximately 11.7 degrees between the planes of the pyrrole ring and the carboxyl substituent [8]. This geometric arrangement facilitates conjugation between the aromatic pyrrole system and the carboxyl group, influencing both the electronic properties and the intermolecular interactions of the molecule [8].

| Structural Parameter | Typical Pyrrole Values | Pyrrole-2-carboxylic acid |

|---|---|---|

| N-C bond length (Å) | 1.375-1.384 | 1.354-1.367 |

| C-C bond length (aromatic, Å) | 1.357-1.378 | 1.369-1.383 |

| C-C bond length (single, Å) | 1.425-1.442 | 1.413-1.464 |

| C-O bond length (Å) | 1.342-1.350 | 1.342 |

| C=O bond length (Å) | 1.240-1.250 | 1.250 |

| C-N-C bond angle (°) | 107.7-109.4 | 109.4 |

| N-C-C bond angle (°) | 105-110 | 121.3 |

| C-C-C bond angle (°) | 106.4-108.6 | 106.9-107.8 |

| Dihedral angle pyrrole-COOH (°) | Variable (0-15°) | 11.7 |

The N-methyl substituent at position 1 affects the overall molecular geometry by introducing steric considerations and altering the hydrogen bonding capacity of the molecule [9]. Unlike unsubstituted pyrrole derivatives that can participate in N-H hydrogen bonding, the N-methylated structure eliminates this possibility while introducing additional van der Waals interactions through the methyl group [9].

The methoxymethyl substituent at position 4 represents the most structurally complex component of the molecule, introducing flexibility through the -CH2-O-CH3 linkage [1]. This substituent can adopt various conformations depending on intermolecular interactions and crystal packing forces [11]. The methoxymethyl group extends the molecular dimensions and provides additional sites for potential hydrogen bonding through its ether oxygen atom [1].

Bond angles within the pyrrole ring system remain close to those observed in other pyrrole derivatives, with the C-N-C angle typically measuring approximately 109.4 degrees and C-C-C angles ranging from 106.9 to 107.8 degrees [8] [12]. The introduction of the carboxylic acid group at position 2 causes a notable increase in the N-C-C bond angle to approximately 121.3 degrees, reflecting the sp2 hybridization and planar geometry required for optimal conjugation with the aromatic system [8].

Structural Comparison with Related Pyrrole Derivatives

The structural framework of 4-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid can be systematically compared with related pyrrole derivatives to understand the influence of substituent patterns on molecular properties and geometric parameters [2] [13]. This comparative analysis reveals how specific substitution patterns affect bond lengths, bond angles, and overall molecular geometry within the pyrrole family [2].

When compared to the parent compound 1H-pyrrole-2-carboxylic acid, the addition of the N-methyl substituent significantly alters the hydrogen bonding characteristics and basicity of the molecule [14] [15]. The unsubstituted pyrrole-2-carboxylic acid exhibits a melting point of 206°C and can participate in N-H hydrogen bonding interactions that stabilize crystal structures through the formation of dimeric units [14] [15]. The N-methylation in the target compound eliminates this hydrogen bonding capability while introducing steric bulk that may influence molecular packing arrangements [15].

The methoxymethyl substituent at position 4 distinguishes this compound from simpler alkyl-substituted pyrrole derivatives [13]. Comparison with 4-methyl-1-methyl-1H-pyrrole-2-carboxylic acid would reveal the electronic and steric effects introduced by the ether functionality within the methoxymethyl group [13]. The presence of the ether oxygen provides an additional site for hydrogen bond acceptance and introduces conformational flexibility not present in simple alkyl substituents [13].

Structural analysis of related compounds such as 5-(methoxymethyl)-1H-pyrrole-2-carboxylic acid, which bears the methoxymethyl group at position 5 rather than position 4, demonstrates the importance of substitution patterns on molecular properties [16] [17]. This positional isomer, with CAS number 1554659-27-6 and molecular formula C7H9NO3, differs by the absence of the N-methyl group and the altered position of the methoxymethyl substituent [16] [17]. The molecular weight of 155.15 grams per mole for this isomer compared to 169.18 grams per mole for the target compound illustrates the structural differences [16] [17].

Comparison with other carboxylic acid-substituted pyrroles reveals the influence of carboxyl group positioning on molecular geometry [18]. Studies of pyrrole decarboxylation kinetics demonstrate that the electronic environment around the carboxylic acid group significantly affects both chemical reactivity and structural stability [18]. The 2-position carboxyl substitution in the target compound places this functional group adjacent to the nitrogen atom, creating opportunities for intramolecular interactions that influence molecular conformation [18].

The aromatic character of the pyrrole ring system remains consistent across related derivatives, with all compounds maintaining the characteristic six π-electron aromatic system that provides thermodynamic stability [2] [19]. However, the specific substituent pattern influences the electron density distribution within the ring, affecting both chemical reactivity and physical properties [2] [19].

Electrochemical studies of related pyrrole derivatives demonstrate how substituent patterns affect oxidation potentials and electron transfer processes [13]. The presence of electron-donating groups such as the methoxymethyl substituent can influence the ease of oxidation and the stability of oxidized species [13]. These electronic effects contribute to the overall chemical behavior and potential applications of the compound [13].

Positional Isomers and Their Distinguishing Features

The structural diversity within the family of methoxymethyl-substituted methyl pyrrole carboxylic acids arises from the various possible positions for substituent attachment, creating a series of positional isomers with distinct chemical and physical properties [16] [17] [20]. These isomers demonstrate how the precise positioning of functional groups within the pyrrole framework influences molecular behavior, reactivity patterns, and potential applications [21] [22].

The primary compound, 4-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid, represents one specific substitution pattern within this isomeric series [1]. Its constitutional isomer, 5-(methoxymethyl)-1H-pyrrole-2-carboxylic acid (CAS: 1554659-27-6), illustrates the significance of both substituent position and N-methylation status [16] [17]. This isomer bears the methoxymethyl group at position 5 rather than position 4 and lacks the N-methyl substituent, resulting in a molecular formula of C7H9NO3 and a molecular weight of 155.15 grams per mole [16] [17].

The positional difference between the 4-substituted and 5-substituted isomers creates distinct electronic environments within the pyrrole ring system [23]. Position 4 represents a β-carbon of the pyrrole ring, while position 5 is adjacent to the nitrogen atom, placing it in an α-position relative to the heteroatom [23]. This positional distinction affects the electron density distribution and influences both chemical reactivity and intermolecular interactions [23].

| Isomer | CAS Number | Molecular Formula | Molecular Weight | Distinguishing Feature |

|---|---|---|---|---|

| 4-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid | 1292835-62-1 | C8H11NO3 | 169.18 | Methoxymethyl at position 4, methyl at N |

| 5-(methoxymethyl)-1H-pyrrole-2-carboxylic acid | 1554659-27-6 | C7H9NO3 | 155.15 | Methoxymethyl at position 5, no N-methyl |

| 3-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid | Not available | C8H11NO3 | 169.18 | Methoxymethyl at position 3, methyl at N |

| 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid | Not available | C7H9NO3 | 155.15 | Hydroxymethyl at position 4, methyl at N |

| 1-methyl-1H-pyrrole-2-carboxylic acid | 634-97-9 | C6H7NO2 | 125.13 | No substituent at position 4, methyl at N |

Theoretical isomers such as 3-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid would place the methoxymethyl substituent at position 3, creating yet another electronic environment and steric arrangement [22]. This hypothetical isomer would maintain the same molecular formula C8H11NO3 as the 4-substituted compound but would exhibit different chemical properties due to the altered substitution pattern [22].

The regioselectivity observed in synthetic approaches to pyrrole derivatives often determines which positional isomers are accessible through specific reaction pathways [24]. Electrophilic substitution reactions typically favor substitution at positions 2 and 5 (α-positions) due to the increased electron density at these sites, while positions 3 and 4 (β-positions) are generally less reactive toward electrophilic attack [24]. This reactivity pattern influences the availability and synthetic accessibility of different positional isomers [24].

The presence or absence of the N-methyl substituent creates another dimension of isomeric variation within this compound family [20]. Compounds bearing the N-methyl group exhibit different hydrogen bonding capabilities compared to their N-unsubstituted counterparts [20]. The N-methylated derivatives cannot participate in N-H hydrogen bonding interactions, which significantly affects their crystal packing arrangements and intermolecular association patterns [20].

Functional group variations, such as the replacement of the methoxymethyl group with a hydroxymethyl group, create related compounds that maintain similar overall structures while exhibiting different chemical properties [25]. A hypothetical 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid would possess enhanced hydrogen bonding capability through its hydroxyl group compared to the methoxy functionality, potentially leading to different solubility characteristics and intermolecular interaction patterns [25].

4-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid is an organic heterocyclic compound with the molecular formula C₈H₁₁NO₃ and a molecular weight of 169.18 g/mol [1] [2] [3]. The compound is assigned CAS Registry Number 1292835-62-1 [1] [2] [3]. Based on structural characteristics and comparison with related pyrrole-2-carboxylic acid derivatives, the compound is expected to exist as a crystalline solid at room temperature.

The structural architecture consists of a five-membered pyrrole ring with three distinct substituents: a methyl group attached to the nitrogen atom at position 1, a carboxylic acid group at position 2, and a methoxymethyl group (-CH₂OCH₃) at position 4 [1] [2] [3]. This substitution pattern influences both the physical properties and chemical behavior of the compound.

Table 1: Basic Physical Properties

| Property | Value | Source/Citation |

|---|---|---|

| Molecular Formula | C₈H₁₁NO₃ | [1] [2] [3] |

| Molecular Weight | 169.18 g/mol | [1] [2] [3] |

| CAS Registry Number | 1292835-62-1 | [1] [2] [3] |

| Physical State (20°C) | Solid (presumed) | Inferred from similar compounds |

| Appearance | Not specified | Not available in literature |

| Odor | Not specified | Not available in literature |

The macroscopic appearance of the compound has not been explicitly documented in the available literature. However, based on the properties of structurally related pyrrole-2-carboxylic acid derivatives, the compound would likely appear as a white to off-white crystalline powder or pale yellow solid, similar to the parent pyrrole-2-carboxylic acid which appears as a white to off-white to pale pink powder [4].

Melting Point and Thermal Behavior

While specific melting point data for 4-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid is not available in the current literature, thermal behavior can be predicted through comparison with structurally related pyrrole-2-carboxylic acid derivatives and theoretical considerations based on intermolecular interactions.

Table 2: Thermal Properties of Related Pyrrole-2-Carboxylic Acid Derivatives

| Compound | Melting Point (°C) | Boiling Point (°C) | Citation |

|---|---|---|---|

| Pyrrole-2-carboxylic acid | 204-208 (decomp.) | 340.3±15.0 | [4] [5] [6] |

| 1-Methyl-2-pyrrolecarboxylic acid | 136-138 | Not available | [7] |

| 4-methoxy-1H-pyrrole-2-carboxylic acid | Not available | 368.3 at 760 mmHg | [8] [9] |

| 4-nitro-1H-pyrrole-2-carboxylic acid | 217 | 435.8 at 760 mmHg | [10] |

The thermal decomposition behavior of pyrrole-2-carboxylic acids is well-documented. Research indicates that pyrrole-2-carboxylic acid undergoes acid-catalyzed decarboxylation at elevated temperatures, with the mechanism involving water addition to the carboxyl group followed by carbon-carbon bond cleavage [11] [12] [13]. The decarboxylation process has activation energies ranging from 83.3 to 123.0 kJ/mol, which aligns well with experimental values of 91.6 to 101.3 kJ/mol [11].

For 4-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid, the presence of the methoxymethyl substituent at position 4 and the N-methyl group would be expected to:

- Lower the melting point compared to the unsubstituted pyrrole-2-carboxylic acid due to reduced intermolecular hydrogen bonding (elimination of N-H hydrogen bonding)

- Increase molecular weight and van der Waals interactions due to the additional methoxymethyl group

- Maintain similar thermal decomposition pathways involving decarboxylation

Based on the melting point of 1-methyl-2-pyrrolecarboxylic acid (136-138°C) [7] and considering the additional methoxymethyl substituent, the melting point of 4-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid would be estimated to fall within the range of 140-160°C.

Solubility Profile in Various Solvents

The solubility characteristics of 4-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid can be predicted based on its molecular structure, functional groups, and comparison with related pyrrole derivatives. The compound contains multiple functional groups that influence solubility: a carboxylic acid group (hydrophilic), a methoxymethyl group (moderately polar), and a methylated pyrrole ring (hydrophobic).

Table 3: Predicted Solubility Profile in Various Solvents

| Solvent System | Solubility Assessment | Rationale |

|---|---|---|

| Water | Limited solubility | Carboxylic acid provides polarity but limited by hydrophobic pyrrole ring [14] |

| Methanol | Good solubility expected | Hydrogen bonding with carboxylic acid and methoxy groups [15] |

| Ethanol | Good solubility expected | Similar polarity to methanol, hydrogen bonding capability |

| DMSO | High solubility expected | Excellent solvent for polar organic compounds [16] [17] |

| Acetone | Moderate solubility expected | Polar aprotic solvent, compatible with carbonyl groups [16] |

| Chloroform | Moderate solubility expected | Moderate polarity suitable for organic compounds |

| n-Hexane | Poor solubility expected | Non-polar solvent, poor solvation of polar groups |

The pH-dependent solubility in aqueous systems would be significant due to the carboxylic acid functionality. At neutral pH (7), the carboxylic acid group would be largely protonated, limiting water solubility. At basic pH (9-10), formation of the carboxylate anion would substantially enhance aqueous solubility through ionic interactions.

Solvent selection for synthesis and purification should consider that the compound shows good solubility in polar protic solvents (methanol, ethanol) and polar aprotic solvents (DMSO, DMF), making these suitable for reaction media and recrystallization procedures [15].

Acid-Base Characteristics and pKa Determination

The acid-base properties of 4-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid are primarily determined by the carboxylic acid functional group at position 2 of the pyrrole ring. Understanding these properties is essential for predicting compound behavior in different pH environments and designing appropriate analytical methods.

Table 5: Acid-Base Properties of Pyrrole Derivatives

| Compound | pKa Value | Type of Equilibrium | Citation |

|---|---|---|---|

| Pyrrole-2-carboxylic acid | 4.45 (at 20°C) | Carboxylic acid deprotonation | [4] |

| Pyrrole (N-H deprotonation) | ~17.5 (in aqueous base) | N-H deprotonation | [19] [20] |

| Pyrrole (protonation) | 0.4 (conjugate acid) | N-protonation | [20] |

| 3,4-dihydro-2H-pyrrole-2-carboxylic acid | 2.35±0.20 (predicted) | Carboxylic acid deprotonation | [21] |

The carboxylic acid pKa for the target compound can be estimated based on the parent pyrrole-2-carboxylic acid, which has a pKa of 4.45 at 20°C [4]. The substituent effects of the 4-methoxymethyl group and N-methyl group would be expected to:

- N-methylation effect: Elimination of the N-H hydrogen bonding capability and slight increase in electron density on the pyrrole ring through inductive effects

- 4-Methoxymethyl effect: Weak electron-donating character through the methoxy group, which could slightly increase the pKa

Based on these substituent effects, the estimated pKa for 4-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid would be approximately 4.6-4.8, representing a slight increase from the parent compound due to the electron-donating nature of the substituents.

The practical implications of this pKa value include:

- At pH < 3: Compound exists predominantly as the protonated carboxylic acid form

- At pH 4.6-4.8: Approximately 50% ionization (Henderson-Hasselbalch equation)

- At pH > 6: Compound exists predominantly as the carboxylate anion

Analytical considerations for pH-dependent studies should account for the ionization state when designing extraction procedures, chromatographic methods, and solubility studies. The carboxylate form at basic pH would show enhanced water solubility and different chromatographic retention behavior compared to the neutral carboxylic acid form.